molecular formula C11H14O4 B13486862 2-Hydroxy-3-(4-methoxy-2-methylphenyl)propanoic acid

2-Hydroxy-3-(4-methoxy-2-methylphenyl)propanoic acid

Cat. No.: B13486862
M. Wt: 210.23 g/mol
InChI Key: HQKHKUVANAXMNG-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4-methoxy-2-methylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of propanoic acid, featuring a hydroxy group at the second carbon and a methoxy-methylphenyl group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(4-methoxy-2-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxy-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(4-methoxy-2-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

    Oxidation: Formation of 2-oxo-3-(4-methoxy-2-methylphenyl)propanoic acid

    Reduction: Formation of 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanol

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Hydroxy-3-(4-methoxy-2-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(4-methoxy-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play crucial roles in its binding affinity and activity. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Interacting with cellular receptors to modulate biological responses.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

2-Hydroxy-3-(4-methoxy-2-methylphenyl)propanoic acid can be compared with other similar compounds, such as:

    Ferulic Acid: 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, known for its antioxidant properties.

    Cinnamic Acid: 3-phenylpropanoic acid, widely used in flavorings and fragrances.

    Ibuprofen: 2-(4-isobutylphenyl)propanoic acid, a well-known nonsteroidal anti-inflammatory drug.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoic acid

InChI

InChI=1S/C11H14O4/c1-7-5-9(15-2)4-3-8(7)6-10(12)11(13)14/h3-5,10,12H,6H2,1-2H3,(H,13,14)

InChI Key

HQKHKUVANAXMNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)CC(C(=O)O)O

Origin of Product

United States

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